molecular formula C5H12Cl2F2N2 B12441129 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride CAS No. 1785159-74-1

4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B12441129
CAS No.: 1785159-74-1
M. Wt: 209.06 g/mol
InChI Key: BXBSYTNAOZHHJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride typically involves the fluorination of a pyrrolidine derivative followed by methylation and amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    4,4-Difluoro-1-methylpyrrolidine: Similar structure but lacks the amine group.

    1-Methylpyrrolidin-3-amine: Similar structure but lacks the fluorine atoms.

    4-Fluoro-1-methylpyrrolidin-3-amine: Contains only one fluorine atom.

Uniqueness: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1785159-74-1

Molecular Formula

C5H12Cl2F2N2

Molecular Weight

209.06 g/mol

IUPAC Name

4,4-difluoro-1-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H10F2N2.2ClH/c1-9-2-4(8)5(6,7)3-9;;/h4H,2-3,8H2,1H3;2*1H

InChI Key

BXBSYTNAOZHHJD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)(F)F)N.Cl.Cl

Origin of Product

United States

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